molecular formula C16H19N5OS B2970116 N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1448127-90-9

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2970116
M. Wt: 329.42
InChI Key: KGDXPQPUUZRHNI-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines are a class of organic compounds that have attracted significant attention in the synthetic chemistry community due to their promising and diverse bioactivity . They have been used in the development of various drugs due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis etc . A common method involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is characterized by a fused bicyclic 5,6 heterocycle . The mechanisms for the selected reactions are also discussed to observe the formation of this heterocyclic moiety .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo a variety of chemical reactions, including carbon–hydrogen, carbon–carbon, and carbon–nitrogen bond formation, as well as aza-Michael–Mannich reactions .

Scientific Research Applications

Synthesis and Biological Activity for Antiulcer Applications New imidazo[1,2-a]pyridines with substitutions at the 3-position were synthesized as potential antiulcer agents. These compounds were designed to exhibit antisecretory and cytoprotective properties. Although lacking significant antisecretory activity, several compounds demonstrated notable cytoprotective effects in ethanol and hydrochloric acid models, highlighting their potential in antiulcer medication research (Starrett et al., 1989).

One-Pot Synthesis Techniques A one-pot synthesis method for imidazo[1,5-a]pyridines from carboxylic acid and 2-methylaminopyridines was developed. This method allows for the introduction of various substituents at key positions, demonstrating an efficient approach to synthesizing these compounds, which could be relevant for creating derivatives of the specified chemical (Crawforth & Paoletti, 2009).

Antimycobacterial Activity Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives were synthesized, showing considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. This study underscores the potential of these compounds in developing new antimycobacterial agents, highlighting the broader applicability of such chemical structures in addressing global health concerns (Lv et al., 2017).

Investigation into Cellular Permeability Research on pyrrole-imidazole polyamides, chemicals capable of binding specifically to DNA sequences, revealed the impact of size and linker types on cellular permeability. This study indicates the significance of structural components in the design of DNA-binding agents, which could extend to the optimization of compounds like N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide for specific biomedical applications (Liu & Kodadek, 2009).

Insecticidal Assessments The chemical structure's incorporation into heterocycles has been explored for potential insecticidal properties against pests such as the cotton leafworm, Spodoptera littoralis. This diversification into agricultural applications suggests the versatility of the imidazo[1,2-a]pyridine scaffold in developing novel pest management strategies (Fadda et al., 2017).

Future Directions

Imidazo[1,2-a]pyridines continue to be a focus of research due to their wide range of applications in medicinal chemistry. Future research will likely continue to explore new synthetic methods, as well as the development of new drugs based on this class of compounds .

properties

IUPAC Name

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-propylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5OS/c1-3-7-13-15(23-19-18-13)16(22)20(4-2)11-12-10-17-14-8-5-6-9-21(12)14/h5-6,8-10H,3-4,7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDXPQPUUZRHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N(CC)CC2=CN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

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